molecular formula C9H11NO B1586398 3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 32329-20-7

3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1586398
CAS RN: 32329-20-7
M. Wt: 149.19 g/mol
InChI Key: BSDVKBWLRCKPFB-UHFFFAOYSA-N
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Description

3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound is liquid in physical form .


Synthesis Analysis

An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .


Molecular Structure Analysis

The InChI code for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is 1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8 (9)10-7/h2-5,7,10H,6H2,1H3 .


Chemical Reactions Analysis

The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides (s 18–21) .


Physical And Chemical Properties Analysis

The melting point of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is 98-100 @ 2 mmHg . It is liquid in physical form .

Scientific Research Applications

Safety And Hazards

The safety information for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine includes the following hazard statements: H302;H312;H332 . The precautionary statements include P260;P270;P280;P402+P404 .

properties

IUPAC Name

3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDVKBWLRCKPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044915
Record name 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
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Product Name

3-methyl-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

32329-20-7
Record name 3,4-Dihydro-3-methyl-2H-1,4-benzoxazine
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Record name 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
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Record name 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
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Record name 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
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Record name 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
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Record name 3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE
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Synthesis routes and methods I

Procedure details

To a solution of 2H-1,4-benzoxazin-3(4H)-one (2.00 g, 13.4 mmol) in tetrahydrofuran (20 ml) was added dropwise at 5° C. a THF solution of methylmagnesium chloride (17.9 ml, 3 M, 53.7 mmol) and the reaction mixture was then stirred at 50° C. for 90 min. The reaction mixture was then cooled to 5° C. and quenched by dropwise addition of 20 ml acetic acid. Sodium borohydride (1.27 g, 33.5 mmol) was then added portionwise and the mixture was stirred at room temperature overnight. The resulting suspension was then cooled to 0° C. and 3 N aq. sodium hydroxide solution was added dropwise until the mixture was pH 10. Ethyl acetate was then added, the phases separated, and the organic phase dried over sodium sulphate and concentrated in vacuo. The residue was purified by chromatography on silica gel (eluant: heptane/ethyl acetate gradient) to yield the title compound as a colorless oil (0.92 g, 46%); MS (ISP): 150.3 ([M+H]+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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1.27 g
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reactant
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
46%

Synthesis routes and methods II

Procedure details

Reaction conditions: 150 bar of hydrogen, reaction temperature 80° C. with a residence time of about 60-90 minutes. The space velocity was about 2 g of o-nitrophenoxyacetone per g of catalyst used and hour. The catalyst used was a sponge metal catalyst from H. C. Starck, Amperkat Ni—Mo 3706 (exchange of the water under which the catalyst is stored for methanol). The yield was 90%; 42 g of nitrophenoxyacetone were converted per gram of theoretically dry catalyst. Thereafter, the hydrogenation had to be stopped owing to the massive formation of secondary components (in particular of the 3MBM dimer). Good mixing was ensured by stirring. In order to prevent precipitation of the reactant solution, it was heated to 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
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reactant
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[Compound]
Name
Ni Mo
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nitrophenoxyacetone
Quantity
42 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Reaction conditions: 220 bar of hydrogen, reaction temperature 60° C. with a residence time of about 60-90 minutes. The space velocity was about 2 g of o-nitrophenoxyacetone per g of catalyst used and hour. The catalyst used was a nickel sponge metal catalyst from H. C. Starck, Amperkat Ni—Mo 3706 (exchange of the water under which the catalyst is stored for methanol). The yields in this step were 95+%; at least 100 g of nitrophenoxyacetone were converted per gram of theoretically dry catalyst. Good mixing was ensured by stirring. In order to prevent precipitation of the reactant solution, it was heated to 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni Mo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nitrophenoxyacetone
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0 (± 1) mol
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reactant
Reaction Step Five
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Type
catalyst
Reaction Step Six
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Q & A

Q1: What are the common synthetic approaches to obtain enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines?

A1: Enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines are valuable building blocks for various applications. Kinetic resolution has emerged as a practical strategy for their synthesis. This method utilizes chiral acyl chlorides to selectively react with one enantiomer of the racemic mixture, leading to the formation of separable diastereomers. For instance, researchers have successfully employed N-tosyl-(S)-prolyl chloride [] and other chiral acyl chlorides [, , ] to achieve the kinetic resolution of racemic 3-methyl-3,4-dihydro-2H-1,4-benzoxazines. This approach provides access to both enantiomers of the desired compound, which can be further utilized in subsequent synthetic transformations.

Q2: Can you provide an example of a specific biological application of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives?

A2: Derivatives of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine have shown promise as potential antiviral agents. Researchers have synthesized novel purine conjugates containing the 7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine moiety and evaluated their antiherpetic activity []. While the specific mechanism of action and detailed results are not elaborated upon in the provided abstracts, this highlights the potential of this class of compounds in medicinal chemistry.

Q3: Beyond kinetic resolution, are there other methods explored for synthesizing enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines?

A3: Yes, in addition to kinetic resolution, researchers have explored alternative synthetic routes to obtain enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines. One notable approach involves the chemoenzymatic arabinosylation of appropriately functionalized 2-aminopurines []. This method exploits the stereoselectivity of enzymatic reactions to introduce the chiral arabinosyl moiety, ultimately leading to the formation of enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives. This highlights the versatility of this scaffold and the potential for developing diverse synthetic strategies.

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